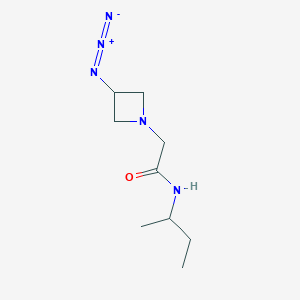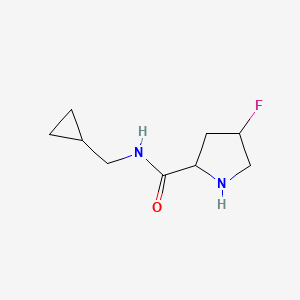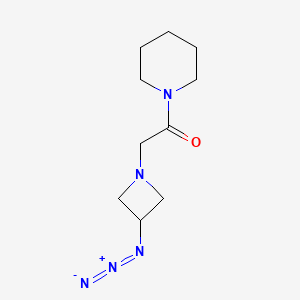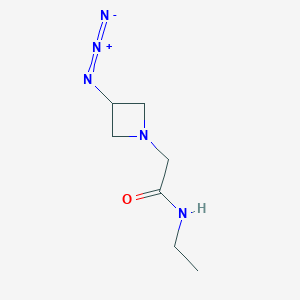
2-(3-叠氮氮杂环丁-1-基)-N-(仲丁基)乙酰胺
描述
2-(3-azidoazetidin-1-yl)-N-(sec-butyl)acetamide, also known as 2-ABA, is an organic compound that is used in a variety of scientific research applications. It is an azido derivative of an azetidine ring and has a sec-butyl acetamide group attached to it. This compound has been studied extensively in the fields of organic chemistry and biochemistry. It has been used in a variety of laboratory experiments, such as the synthesis of peptides and proteins, the study of enzyme-catalyzed reactions, and the determination of the structure and function of proteins. In addition, 2-ABA has been used to study the biochemical and physiological effects of a variety of drugs.
科学研究应用
抗菌和抗真菌剂
- 对氮杂环酮衍生物的研究已证明具有潜在的抗菌和抗真菌活性。例如,氮杂环酮的衍生物,例如 Kumar 等人(2013 年)研究的那些,已显示出对各种细菌和真菌菌株的疗效,表明这些化合物在开发新的抗菌剂中的用途(Kumar 等,2013)。
抗惊厥活性
- 包括那些在结构上与氮杂环酮骨架相关的衍生物在内的一些衍生物已被发现表现出显着的抗惊厥活性。Góra 等人(2021 年)进行的研究等突出了新化合物的设计和合成,这些化合物在动物模型中表现出有效的抗惊厥作用,表明了开发癫痫新疗法的途径(Góra 等,2021)。
抗癌特性
- 氮杂环酮衍生物也因其潜在的抗癌特性而被探索。例如,对新型氮杂环酮化合物的研究表明它们具有抑制癌细胞增殖和迁移的能力,从而诱导细胞凋亡。这表明它们在癌症治疗中的潜在应用,如 Khanam 等人报道的化合物上的研究所示,该研究探讨了对人宫颈癌细胞的影响(Khanam 等,2018)。
镇痛和抗炎活性
- 此外,氮杂环酮衍生物已被研究其镇痛和抗炎活性。Alagarsamy 等人(2015 年)合成了一系列喹唑啉基乙酰胺,包括氮杂环酮衍生物,并研究了它们的止痛和抗炎作用。这些研究表明开发用于治疗疼痛和炎症的新型治疗剂的潜力(Alagarsamy 等,2015)。
属性
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-butan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-3-7(2)11-9(15)6-14-4-8(5-14)12-13-10/h7-8H,3-6H2,1-2H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZGHANAGYDJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475820.png)


